molecular formula C8H6FNO B1343829 4-fluoro-1H-indol-5-ol CAS No. 288386-04-9

4-fluoro-1H-indol-5-ol

Cat. No. B1343829
M. Wt: 151.14 g/mol
InChI Key: KYZNICPMZHBROC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various fluoroindole derivatives has been explored in the provided studies. For instance, a method for synthesizing 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one was developed, which showed nanomolar inhibitory activity against Hepatitis B virus (HBV) . Another study reported the preparation of a serotonergic agent with potential antidepressant activity, 5-fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole, through the LiAlH4 reduction of its precursor . Similarly, the synthesis of a related compound labeled with carbon-14 was achieved for potential use in pharmacological studies . Additionally, a diastereospecific synthesis of (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one was described, which involved a Staudinger [2+2] cycloaddition reaction . Lastly, the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives was accomplished using nickel ferrite nanoparticles as a catalyst, starting from 5-fluoro indole .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various techniques. Single-crystal X-ray analysis revealed that the HBV inhibitor exists in a monoclinic P21/n space group . The crystal structure of (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one was also determined, showing that it crystallizes in the monoclinic space group C2/c . Hirshfeld surface analysis and molecular docking studies were employed to study intermolecular interactions and evaluate the potential of the synthesized compounds as inhibitors . The structures of the oxazol-5(4H)-one derivatives were confirmed by NMR, LC-MS, and elemental analysis .

Chemical Reactions Analysis

The studies detail various chemical reactions used to synthesize the fluoroindole derivatives. The HBV inhibitor was crystallized from acetonitrile , while the serotonergic agent was obtained through a reduction reaction . The carbon-14 labeled compound involved a coupling reaction followed by catalytic reduction . The synthesis of the azetidin-2-one derivative was achieved through a cycloaddition reaction , and the oxazol-5(4H)-one derivatives were synthesized via a condensation reaction in the presence of nickel ferrite nanoparticles .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their molecular structures and synthesis methods. The HBV inhibitor's crystallographic data provided insights into its spatial arrangement and potential intermolecular interactions . The serotonergic agent's radiochemical purity and specific activity were determined through HPLC and NMR analyses . The crystal structure of the azetidin-2-one derivative revealed its absolute cis configuration and allowed for the computation of structural parameters and electronic properties . The oxazol-5(4H)-one derivatives were evaluated for their antioxidant and antimicrobial activities, indicating their potential biological relevance .

Scientific Research Applications

Scientific Field

  • Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed an IC50 of 7.53 μmol/L against influenza A and a selectivity index (SI) value of 17.1 to CoxB3 virus .

Anti-HIV Activity

Scientific Field

  • The studies reported potential inhibitory effects on HIV-1, suggesting a promising avenue for the development of new antiretroviral drugs .

Anticancer Activity

Scientific Field

  • Some derivatives have shown promising results in inhibiting the proliferation of cancer cells, though specific data on 4-fluoro-1H-indol-5-ol is not detailed in the available literature .

Anti-Inflammatory Activity

Scientific Field

  • Indole derivatives have demonstrated significant anti-inflammatory activity, contributing to their therapeutic potential in inflammatory conditions .

Antimicrobial Activity

Scientific Field

  • Indole derivatives have shown effectiveness against certain bacterial strains, indicating their potential as antimicrobial agents .

Antidiabetic Activity

Scientific Field

  • Some indole derivatives have shown promising results in lowering blood glucose levels and improving insulin response, suggesting their utility in diabetes management .

Antioxidant Activity

Scientific Field

  • Indole compounds have demonstrated the capacity to neutralize free radicals, suggesting their role in protecting cells from oxidative damage .

Antitubercular Activity

Scientific Field

  • Some indole derivatives have shown inhibitory effects on the growth of M. tuberculosis, indicating their potential use in treating tuberculosis .

Antimalarial Activity

Scientific Field

  • Certain indole derivatives have exhibited promising antimalarial activity, offering a potential pathway for new therapeutic agents .

Anticholinesterase Activity

Scientific Field

  • Indole-based compounds have shown potential as cholinesterase inhibitors, which could lead to the development of treatments for neurodegenerative disorders .

Analgesic Activity

Scientific Field

  • Certain derivatives have shown analgesic activities, providing an alternative to traditional pain medications .

Ulcerogenic Index Comparison

Scientific Field

  • Some indole derivatives have demonstrated lower ulcerogenic indices compared to standard drugs, suggesting a safer profile for gastrointestinal health .

Neuroprotective Activity

Scientific Field

  • Certain indole derivatives have shown to protect neuronal cells from damage, indicating their potential as neuroprotective agents .

Antipsychotic Activity

Scientific Field

  • Some derivatives have exhibited antipsychotic effects, suggesting their use in managing symptoms of psychiatric conditions .

Antiasthmatic Activity

Scientific Field

  • Indole compounds have demonstrated potential in reducing asthmatic responses, providing a basis for further research into asthma therapies .

Antifungal Activity

Scientific Field

  • Some indole derivatives have shown inhibitory activity against fungi, indicating their potential as antifungal agents .

Cardiovascular Activity

Scientific Field

  • Certain derivatives have shown promising results in modulating cardiovascular functions, which may lead to new treatments for heart diseases .

Antiparasitic Activity

Scientific Field

  • Indole compounds have exhibited activity against certain parasites, suggesting their potential role in antiparasitic therapy .

These additional applications further demonstrate the broad spectrum of scientific research where “4-fluoro-1H-indol-5-ol” and its derivatives can be applied. The ongoing research in these areas continues to uncover new therapeutic potentials for indole derivatives. For specific experimental details and quantitative data, the referenced literature provides a more in-depth look .

Safety And Hazards

When handling 4-fluoro-1H-indol-5-ol, caution is advised as it may cause inflammation to the skin or other mucous membranes . It is also harmful to public health and the environment by destroying ozone in the upper atmosphere .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . Therefore, there is a lot of potential for future research and development in this area .

properties

IUPAC Name

4-fluoro-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-5-3-4-10-6(5)1-2-7(8)11/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZNICPMZHBROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621786
Record name 4-Fluoro-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-1H-indol-5-ol

CAS RN

288386-04-9
Record name 4-Fluoro-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Benzyloxy-2-fluoro-3-methyl-4-nitrobenzene (5 g, 19 mmol) is dissolved N,N-dimethylformamide dimethyl acetal (15 mL) and heated in a microwave reactor at 180° C. in a sealed vial for 1 hour. The solution is then concentrated under reduced pressure. The resulting residue is dissolved in THF and Pd/C (1.0 g, 10%, 0.95 mmol) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 16 h before being filtered through a pad of Celite® and concentrated. The residue is separated by FCC (EtOAc/heptane from 0 to 40%) to give 4-fluoro-1H-indol-5-ol (1.5 g, 52% yield). MS (ESI) m/z 152.1 (M+1); 1H NMR (400 MHz, DMSO-d6) δ ppm 11.02 (br. s., 1H), 8.79 (s, 1H), 7.26 (t, J=2.78 Hz, 1H), 7.00 (d, J=8.59 Hz, 1H), 6.75 (t, J=8.46 Hz, 1H), 6.34 (m, 1 H).
Name
1-Benzyloxy-2-fluoro-3-methyl-4-nitrobenzene
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of a mixture of 3-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene and 5-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene (23 g, 80.4 mmol) in ethanol (220 ml) and acetic acid (30 ml) containing 10% palladium on charcoal (600 mg) was hydrogenated under 3 atmospheres pressure until hydrogen uptake ceased. The mixture was filtered and the filtrate was evaporated under vacuum. The residue was purified on column chromatography using a Prochrom® equipment eluting with methylene chloride/petroleum ether (20/80) to give 4-fluoro-5-hydroxyindole (2.48 g) and 6-fluoro-5-hydroxyindole (3.5 g).
Name
3-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
catalyst
Reaction Step Three

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